molecular formula C12H22N2 B14581567 3-Butyl-5-pentyl-1H-pyrazole CAS No. 61490-97-9

3-Butyl-5-pentyl-1H-pyrazole

Cat. No.: B14581567
CAS No.: 61490-97-9
M. Wt: 194.32 g/mol
InChI Key: KLTNIOZSFZCHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-5-pentyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The unique structure of this compound, characterized by its butyl and pentyl substituents, makes it an interesting subject for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-5-pentyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with 1,3-diketones or β-ketoesters. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as acetic acid or a base like sodium ethoxide .

Industrial Production Methods: Industrial production of pyrazoles, including this compound, often employs eco-friendly methodologies. These include solvent-free conditions, microwave-assisted synthesis, and the use of green solvents. Such methods not only enhance the yield but also reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Butyl-5-pentyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

3-Butyl-5-pentyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.

    Biology: Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Pyrazole derivatives are explored for their anti-inflammatory, analgesic, and anticancer properties.

    Industry: Used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-Butyl-5-pentyl-1H-pyrazole involves its interaction with various molecular targets. The compound can form hydrogen bonds with enzymes, altering their activity. This interaction is facilitated by the nitrogen atoms in the pyrazole ring, which can donate and accept hydrogen bonds, leading to changes in the enzyme’s conformation and function .

Comparison with Similar Compounds

  • 3-Amino-5-tert-butyl-1H-pyrazole
  • 3,5-Dimethylpyrazole
  • Pyrazoline
  • Pyrazolidine
  • Pyrazolone

Comparison: Compared to its analogs, 3-Butyl-5-pentyl-1H-pyrazole exhibits unique properties due to its specific substituents. The butyl and pentyl groups enhance its lipophilicity, potentially increasing its ability to penetrate biological membranes. This makes it a valuable compound in medicinal chemistry for drug development .

Properties

CAS No.

61490-97-9

Molecular Formula

C12H22N2

Molecular Weight

194.32 g/mol

IUPAC Name

3-butyl-5-pentyl-1H-pyrazole

InChI

InChI=1S/C12H22N2/c1-3-5-7-9-12-10-11(13-14-12)8-6-4-2/h10H,3-9H2,1-2H3,(H,13,14)

InChI Key

KLTNIOZSFZCHNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=NN1)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.